1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(pyridin-3-ylmethyl)methanamine
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Overview
Description
1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound that belongs to the quinoline and pyridine families. This compound is characterized by the presence of a quinoline ring substituted with chlorine and methyl groups, and a pyridine ring attached via a methylene bridge. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(pyridin-3-ylmethyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Chlorination and Methylation: The quinoline core is then chlorinated using thionyl chloride or phosphorus pentachloride, followed by methylation using methyl iodide or dimethyl sulfate.
Formation of the Pyridine Core: The pyridine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling Reaction: The final step involves the coupling of the chlorinated and methylated quinoline core with the pyridine core via a methylene bridge, typically using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(pyridin-3-ylmethyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position, using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium on carbon, ethanol, and room temperature.
Substitution: Sodium methoxide, potassium thiolate, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(pyridin-3-ylmethyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine
- (2-Chloro-5,7-dimethyl-quinolin-3-yl)-acetonitrile
Uniqueness
1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(pyridin-3-ylmethyl)methanamine is unique due to the presence of both quinoline and pyridine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-chloro-5,7-dimethylquinolin-3-yl)methyl]-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3/c1-12-6-13(2)16-8-15(18(19)22-17(16)7-12)11-21-10-14-4-3-5-20-9-14/h3-9,21H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPPQNXEZABRPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CNCC3=CN=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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